Product packaging for 1-(1-phenylvinyl)-1H-pyrrole(Cat. No.:)

1-(1-phenylvinyl)-1H-pyrrole

Cat. No.: B8524599
M. Wt: 169.22 g/mol
InChI Key: KDNNZPMNJZLPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylvinyl)-1H-pyrrole is a chemical building block of interest in medicinal chemistry and materials science. Its structure incorporates a vinyl group, making it a potential intermediate for the synthesis of more complex molecules. While specific studies on this exact compound are limited, research on closely related vinylpyrrole derivatives provides strong indications of its utility and research value. Compounds featuring a 1H-pyrrole core, particularly those with vinyl and phenyl substituents, are frequently investigated for their biological activity. For instance, structurally similar 2-(2-fluoro-1-arylvinyl)-1H-pyrrole derivatives have been identified as valuable scaffolds in drug discovery efforts . Furthermore, pyrrole derivatives have demonstrated significant potential as anticancer agents. Specific 1H-pyrrole-1-yl ethyl oxadiazole compounds have shown potent inhibitory activity against breast cancer cell lines, including triple-negative breast cancer (TNBC), with some candidates exhibiting superior activity to standard chemotherapeutics like Doxorubicin . The mechanism of action for these active compounds is often linked to targeted protein inhibition; one such potent derivative was found to bind strongly to the active site of Maternal Embryonic Leucine Zipper Kinase (MELK), a kinase overexpressed in TNBC . Beyond pharmaceutical applications, the 1H-pyrrole ring is a fundamental subunit in constructing functional materials. Pyrrole derivatives are key starting materials for conducting polymers, which have applications in biosensors and organic electronics . The specific properties and eventual applications of this compound can be further explored through various research activities, including its use as a monomer for polymerization, a precursor for the synthesis of heterocyclic compounds, or a candidate for biological screening. This product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N B8524599 1-(1-phenylvinyl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-phenylethenyl)pyrrole

InChI

InChI=1S/C12H11N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H2

InChI Key

KDNNZPMNJZLPPG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2C=CC=C2

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 1 1 Phenylvinyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring in 1-(1-phenylvinyl)-1H-pyrrole is a key site for chemical reactions, susceptible to both electrophilic and nucleophilic attacks. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly influencing the ring's reactivity.

Electrophilic Aromatic Substitution Patterns in N-Vinylpyrroles

Pyrrole and its derivatives, including N-vinylpyrroles, are significantly more reactive towards electrophiles than benzene. pearson.comwikipedia.org The delocalization of the nitrogen's lone pair increases the electron density of the pyrrole ring, making it highly susceptible to electrophilic attack. pearson.com Electrophilic aromatic substitution (EAS) in pyrroles typically occurs at the C2 or C5 positions, as the carbocation intermediates formed during attack at these positions are better stabilized by resonance. pearson.comonlineorganicchemistrytutor.comslideshare.net Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, which provides substantial stabilization. slideshare.net In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. slideshare.net

Regioselectivity of Electrophilic Aromatic Substitution on Pyrrole
Position of AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediateMajor/Minor Product
C2 (or C5)3More StableMajor
C3 (or C4)2Less StableMinor

Nucleophilic Addition Pathways to the Pyrrole Ring System

While less common than electrophilic substitution, the pyrrole ring can undergo nucleophilic addition under certain conditions. The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic attack. pearson.com However, the presence of strong electron-withdrawing groups on the ring can activate it towards nucleophilic addition.

In the context of N-vinylpyrroles, the vinyl group can influence the susceptibility of the pyrrole ring to nucleophilic attack. The partial positive charge that can develop on the nitrogen atom due to the delocalization of its lone pair might render the adjacent carbon atoms more electrophilic. Nucleophilic attack is a fundamental reaction pattern where a nucleophile, a species rich in electrons, targets an electrophile, which is electron-deficient. youtube.com Intramolecular nucleophilic cyclization of N-alkyne-substituted pyrrole esters has been demonstrated, where the outcome of the reaction is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org

Reactivity of the Exocyclic Phenylvinyl Moiety

The exocyclic phenylvinyl group of this compound is a versatile functional handle that participates in a variety of chemical transformations, including radical reactions, pericyclic reactions, and various functionalization and derivatization reactions.

Radical Reactions and Their Initiation Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com The initiation step involves the formation of radicals, often facilitated by heat or light, from a radical initiator. youtube.comyoutube.com Common initiators include dihalides and peroxides. youtube.com

The vinyl group of this compound is susceptible to radical addition reactions. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's feasibility. The phenyl group can stabilize an adjacent radical through resonance. The initiation of radical polymerization of N-vinylpyrrolidone has been studied using initiators like di-tert-butyl peroxide and dicumyl peroxide. nih.gov The mechanism and kinetics of such polymerizations are influenced by the choice of initiator and solvent. nih.gov

Stages of a Radical Reaction
StageDescriptionChange in Number of Radicals
InitiationFormation of radical species from a non-radical initiator.Increase
PropagationA radical reacts with a non-radical to form a new radical and a new non-radical.No net change
TerminationTwo radicals combine to form a non-radical species.Decrease

Participation in Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu They are characterized by a simultaneous breaking and forming of bonds and are often highly stereospecific. msu.edu The two main types of pericyclic reactions relevant to the phenylvinyl moiety are cycloaddition and electrocyclic reactions. adichemistry.comalchemyst.co.uk

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org It can also participate in other cycloaddition reactions, such as 1,3-dipolar cycloadditions, which are effective for constructing five-membered heterocyclic rings. sphinxsai.combeilstein-journals.org For example, the reaction of vinylpyrroles with methyl propiolate can lead to the formation of indole (B1671886) derivatives through a [4π + 2π] cycloaddition followed by subsequent reactions. acs.org The vinyl group can also be involved in intramolecular cycloadditions.

Types of Pericyclic Reactions
Reaction TypeDescriptionExample
CycloadditionTwo π-systems combine to form a cyclic molecule with two new σ-bonds. libretexts.orgDiels-Alder Reaction
Electrocyclic ReactionAn intramolecular reaction involving the formation or breaking of a σ-bond at the ends of a conjugated π-system. libretexts.orgRing-closing of a conjugated triene
Sigmatropic RearrangementA concerted migration of a σ-bond across a π-system. alchemyst.co.ukCope Rearrangement

Functionalization and Derivatization at the Vinyl Group

The double bond of the vinyl group in this compound is a prime site for various functionalization and derivatization reactions. These reactions allow for the introduction of new functional groups and the synthesis of more complex molecules.

Addition reactions are a common way to functionalize the vinyl group. For example, the addition of halogens like bromine can occur across the double bond. nih.gov Other reagents can also be added to the double bond, following either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and the nature of the reagent. The vinyl group can also undergo oxidation to form epoxides or be cleaved to form carbonyl compounds. Furthermore, coupling reactions, such as those catalyzed by transition metals, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the vinyl position. For instance, 1-vinylpyrazoles have been shown to undergo coupling with alkynes via C-H activation. nih.gov

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and predicting its behavior in various chemical transformations. While direct and extensive mechanistic studies specifically on this compound are not widely available in the reviewed literature, valuable insights can be drawn from investigations into the reactivity of analogous N-vinylpyrroles and related heterocyclic compounds. The following sections detail the current understanding of potential reaction intermediates and kinetic profiles pertinent to this class of molecules.

Identification and Characterization of Reaction Intermediates

The reactivity of this compound is largely dictated by the interplay between the pyrrole ring and the exocyclic vinyl group. This arrangement gives rise to the potential for several types of reactive intermediates depending on the reaction conditions.

In the context of cycloaddition reactions , N-vinylpyrroles can act as dienes. The greater aromatic character of pyrroles, when compared to furans or thiophenes, generally limits their reactivity in these reactions. However, the presence of the vinyl group can facilitate such transformations. Mechanistic studies on related systems suggest that the initial step in a Diels-Alder reaction would involve the formation of a bicyclic adduct. These cycloadducts of pyrroles with dienophiles are often thermodynamically unstable.

For instance, in reactions with maleimides, the expected cycloadducts from pyrrole derivatives can be elusive. While specific intermediates for this compound have not been isolated and characterized, computational studies on similar vinylpyrrole derivatives can provide insights. Theoretical calculations on the reactivity of 2- and 3-vinylpyrroles suggest that the frontier molecular orbitals (HOMO and LUMO) play a key role in determining the course of cycloaddition reactions. An electrophilic attack would likely be HOMO-based.

In polymerization reactions , the vinyl group is the primary site of reactivity. The polymerization of N-vinylpyrrolidone, a related monomer, proceeds via a free-radical mechanism. The initiation step typically involves the generation of a radical species which then attacks the vinyl group of the monomer. This leads to the formation of a propagating radical intermediate. The structure of this intermediate would be a pyrrole-substituted radical cation which then adds to another monomer unit. While direct spectroscopic observation of the radical intermediate for this compound is not documented, its existence is inferred from the polymerization behavior of similar N-vinyl monomers.

In electrophilic addition reactions , the vinyl group is also the expected site of initial attack. The mechanism would likely proceed through a carbocationic intermediate. Protonation of the terminal carbon of the vinyl group would lead to a tertiary carbocation stabilized by the adjacent phenyl group and the nitrogen of the pyrrole ring. This resonance-stabilized carbocation would then be captured by a nucleophile to give the final product. Spectroscopic techniques such as NMR could potentially be used to observe such intermediates at low temperatures. For example, studies on the protonation of pyrrole derivatives have shown that protonation occurs at the carbon atoms of the heteroaromatic ring, leading to stable pyrrolium salts. A similar phenomenon could be expected for the vinyl group of this compound under strongly acidic conditions.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates and help to delineate the most plausible reaction pathways. While specific kinetic data for reactions of this compound are scarce, analysis of related systems offers a basis for understanding its reactivity profile.

A study on the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, which leads to the formation of 2-(2-fluoro-1-arylvinyl)-1H-pyrroles, provides relevant kinetic insights. The reaction was found to proceed under kinetic control. The kinetics of the conjugate addition of pyrrole to a nitrostyrene (B7858105) derivative were studied in detail, revealing the substituent effect and allowing for the determination of activation parameters.

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)
301.2 x 10⁻⁵
504.5 x 10⁻⁵
701.5 x 10⁻⁴
904.8 x 10⁻⁴

Table 1: Kinetic parameters for the reaction of a β-fluoro-β-nitrostyrene with pyrrole at different temperatures. This data provides an analogy for the reactivity of the pyrrole ring in addition reactions.

The polymerization of N-vinylpyrrolidone has also been the subject of kinetic investigations. The rate of polymerization is dependent on the nature of the solvent, which is attributed to the influence of solvent polarity on the propagation step. The termination rate is less significantly affected by the viscosity of the medium. These findings suggest that the polymerization of this compound would also be sensitive to solvent effects.

Computational studies on vinylpyrrole derivatives have been used to analyze reaction pathways. For instance, the energy gaps between the HOMO of the pyrrole derivative and the LUMO of a dienophile can be calculated to predict the reactivity in Diels-Alder reactions. These calculations have shown that the substitution pattern on the pyrrole ring can significantly influence the activation energy of the reaction. For this compound, the phenyl group on the vinyl substituent would be expected to influence the electronic properties of the diene system and thus the kinetics of cycloaddition reactions.

The reaction pathway for the formation of 2-(2-fluoro-1-arylvinyl)-1H-pyrroles involves a two-step sequence: a conjugate addition followed by a base-induced elimination of nitrous acid. This type of sequential reaction pathway could also be envisaged for this compound in reactions where an initial addition is followed by an elimination step.

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Polymerization Studies and Advanced Material Science Applications of N Vinylpyrrole Monomers

Application of N-Vinylpyrrole Polymers in Advanced Materials

A scientifically rigorous and informative article on "1-(1-phenylvinyl)-1H-pyrrole" cannot be constructed at this time due to the absence of specific research findings for this compound.

Conducting Polymer Systems

Polypyrrole itself is an intrinsically conducting polymer, a property that can be significantly modulated by substitution on the nitrogen atom of the pyrrole (B145914) ring. wikipedia.org The introduction of a substituent, such as the 1-phenylvinyl group, can influence the polymerization process and the final electrical properties of the polymer.

Typically, N-substitution in polypyrroles can lead to a decrease in conductivity compared to the parent PPy. This is often attributed to steric hindrance between adjacent monomer units, which can disrupt the planarity of the polymer backbone and, consequently, the π-conjugation necessary for charge transport. mdpi.com The bulky 1-phenylvinyl group would be expected to induce significant steric strain, potentially leading to a polymer with lower conductivity.

The method of polymerization, whether chemical or electrochemical, also plays a crucial role. nih.gov Oxidative polymerization, using agents like iron(III) chloride (FeCl₃), is a common method for synthesizing polypyrrole derivatives. mdpi.com The properties of the resulting polymer, including its conductivity and morphology, are dependent on reaction conditions such as solvent, temperature, and the concentration of the oxidant. nih.gov

Table 1: Comparison of Conductivity in N-Substituted Polypyrroles

MonomerSubstituentTypical Conductivity (S/cm)Polymerization Method
Pyrrole-H10-100Electrochemical/Chemical
N-methylpyrrole-CH₃10⁻³ - 1Electrochemical
N-phenylpyrrole-C₆H₅10⁻³ - 10⁻²Electrochemical
This compound -C(C₆H₅)=CH₂ Not Reported Not Reported

This table presents typical values for common N-substituted polypyrroles to provide context. Data for this compound is not available.

Optoelectronic Materials and Devices

Conjugated polymers, including polypyrrole derivatives, are widely investigated for their potential in optoelectronic applications such as light-emitting diodes (LEDs), photovoltaic cells, and sensors. researchgate.net These properties are directly linked to the electronic structure of the polymer, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

N-substitution can tune these optoelectronic properties. The introduction of an aromatic group like the phenylvinyl substituent can influence the electronic energy levels and the photophysical behavior of the polymer. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the opto-electronic properties of new polymer structures. researchgate.net Such studies can calculate parameters like the band gap, which determines the wavelength of light absorption and emission. While specific experimental data for poly(this compound) is absent, it is plausible that the phenyl group could enhance photoluminescence properties compared to simple alkyl-substituted polypyrroles.

Novel Functional Materials for Emerging Technologies

The versatility of polypyrrole chemistry allows for the design of functional materials for a range of advanced applications, including sensors, actuators ("artificial muscles"), and materials for energy storage. wikipedia.orgmdpi.com The functional group on the nitrogen atom can be tailored to impart specific functionalities.

For instance, the vinyl group in this compound could potentially serve as a site for further chemical modification or cross-linking after polymerization. This could allow for the creation of novel polymer architectures or composites. Materials based on N-substituted pyrroles have been explored for applications such as:

Chemical Sensors: By incorporating specific functional groups, polymers can be designed to interact with target analytes, causing a measurable change in their electrical or optical properties. mdpi.com

Biomedical Applications: The biocompatibility of some polypyrrole derivatives makes them suitable for applications like drug delivery systems and biosensors. nih.govsigmaaldrich.com

Energy Storage: Polypyrroles have been studied as electrode materials in supercapacitors and batteries due to their ability to undergo reversible redox processes. mdpi.com

While the specific performance of poly(this compound) in these areas remains uninvestigated, its structure suggests potential for creating soluble and processable conducting polymers, which is a common goal of N-substitution. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1 1 Phenylvinyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(1-phenylvinyl)-1H-pyrrole in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for unambiguous assignment of all proton and carbon signals and for providing insight into the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic and vinylic protons. The pyrrole (B145914) ring protons typically appear as two multiplets, corresponding to the α-protons (H-2, H-5) and β-protons (H-3, H-4). Due to the electron-withdrawing nature and anisotropic effects of the N-substituent, the α-protons are expected to be shifted downfield relative to the β-protons. The phenyl group protons would present as a complex multiplet in the aromatic region. The two geminal protons of the vinyl group (=CH₂) are diastereotopic and are expected to appear as two distinct signals, likely doublets, due to geminal coupling.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The chemical shifts provide information about the electronic environment of the carbons. The quaternary carbons of the vinyl group and the ipso-carbon of the phenyl ring would be identifiable by their lack of signal in a DEPT-135 experiment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom PositionNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
Pyrrole H-2, H-5¹H6.9 - 7.2t
Pyrrole H-3, H-4¹H6.2 - 6.4t
Phenyl H (ortho, meta, para)¹H7.2 - 7.5m
Vinylic =CH₂¹H5.2 - 5.8d, d
Pyrrole C-2, C-5¹³C~122CH
Pyrrole C-3, C-4¹³C~110CH
Vinylic =C(Ph)-N¹³C~145C
Vinylic =CH₂¹³C~115CH₂
Phenyl C (ipso)¹³C~138C
Phenyl C (ortho, meta, para)¹³C127 - 130CH

Conformational analysis, primarily concerning the rotation around the N-C(vinyl) and C(vinyl)-C(phenyl) single bonds, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE correlations between the pyrrole α-protons and the ortho-protons of the phenyl ring would indicate a twisted conformation where these groups are in spatial proximity. Steric hindrance likely prevents a fully planar arrangement of the pyrrole and phenyl rings.

While 1D NMR provides chemical shift and coupling information, 2D NMR experiments are indispensable for establishing the bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would be between the α- and β-protons of the pyrrole ring (H-2/H-3 and H-4/H-5) and within the phenyl ring. The absence of COSY cross-peaks between the pyrrole, phenyl, and vinyl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive assignment of carbon signals based on the already assigned proton spectrum. For example, it would link the pyrrole proton signals at ~7.0 ppm and ~6.3 ppm to their corresponding carbon signals at ~122 ppm and ~110 ppm, respectively.

A cross-peak from the pyrrole α-protons (H-2/H-5) to the vinylic quaternary carbon (=C(Ph)-N).

Cross-peaks from the vinylic =CH₂ protons to the pyrrole α-carbons (C-2/C-5) and the phenyl ipso-carbon.

A cross-peak from the phenyl ortho-protons to the vinylic quaternary carbon.

These correlations would unambiguously establish the N-(1-phenylvinyl) substitution pattern on the pyrrole ring.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FTIR Spectroscopy: The FTIR spectrum would be dominated by characteristic absorptions. Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will appear in the 1600-1450 cm⁻¹ region, while the C=C stretch of the vinyl group is anticipated around 1620-1640 cm⁻¹. The characteristic pyrrole ring stretching vibrations typically occur in the 1550-1300 cm⁻¹ range.

FT-Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would be an excellent complementary technique. Strong signals for the C=C stretching modes of the vinyl and phenyl groups are expected. The symmetric "ring breathing" vibration of the phenyl ring (~1000 cm⁻¹) should also be clearly visible.

Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H stretchAromatic (Phenyl, Pyrrole) & Vinylic
1640 - 1620C=C stretchVinylic
1600, 1580, 1500, 1450C=C stretchPhenyl ring
1550, 1480, 1400Ring stretchPyrrole ring
1360 - 1340C-N stretchPyrrole ring
990 - 910=C-H bend (out-of-plane)Vinylic
770 - 730 & 710 - 690C-H bend (out-of-plane)Monosubstituted Phenyl

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule and studying its fragmentation behavior. Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula.

The calculated exact mass for the molecular ion [C₁₂H₁₁N]⁺ is 169.08915 u. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. The molecular ion (m/z 169) is expected to be the base peak or at least highly abundant. Key fragmentation processes would likely involve cleavages at the bonds connecting the three main components of the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaProposed Loss
169Molecular ion[C₁₂H₁₁N]⁺•-
168[M-H]⁺[C₁₂H₁₀N]⁺H•
142[M-HCN]⁺•[C₁₁H₁₀]⁺•HCN
103Phenylvinyl cation[C₈H₇]⁺C₄H₄N• (Pyrrolyl radical)
92[M-C₆H₅]⁺[C₆H₆N]⁺C₆H₅• (Phenyl radical)
77Phenyl cation[C₆H₅]⁺C₆H₆N•

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are the standard for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Due to the aromatic and conjugated nature of the molecule, reverse-phase HPLC or UPLC would be the method of choice. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide excellent separation. Detection using a UV-Vis detector would be highly sensitive, as the extensive conjugation is expected to result in strong UV absorbance. The retention time of the main peak would serve as an identifier, while the peak area percentage would provide a quantitative measure of purity.

Gas Chromatography (GC): Given its molecular weight, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a powerful technique for purity assessment. GC-MS, in particular, would simultaneously provide separation information and mass data for the main peak and any impurities.

These techniques are critical for verifying the success of a synthesis and ensuring the compound is of sufficient purity for subsequent applications or studies.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its structure. This technique yields a three-dimensional model of the molecule as it exists in the solid state, providing precise data on bond lengths, bond angles, and torsion angles.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, such an analysis would be expected to reveal several key features:

Conformation: It would definitively determine the dihedral angles between the planes of the pyrrole and phenyl rings, quantifying the degree of twisting due to steric hindrance.

Planarity: The analysis would confirm the planarity of the pyrrole and phenyl rings and the trigonal planar geometry of the sp² hybridized vinyl carbons.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking between the aromatic rings of adjacent molecules, which govern the solid-state architecture.

In the absence of experimental data, the structural parameters can be predicted to be similar to those of related N-substituted pyrrole derivatives that have been crystallographically characterized. mdpi.com

Computational and Theoretical Chemistry Investigations of 1 1 Phenylvinyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental tools for understanding the electronic structure and three-dimensional shape of molecules. These methods provide deep insights into molecular stability, reactivity, and properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is particularly effective for predicting the optimized, or most stable, geometry of a compound by finding the minimum energy conformation. The process involves calculating the electron density of the system rather than the complex wave function of each individual electron, making it computationally efficient for medium-sized organic molecules.

For pyrrole (B145914) derivatives, a common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d) or higher. This level of theory has proven effective in modeling various compounds, yielding satisfactory results for geometric parameters. The calculation provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure. For 1-(1-phenylvinyl)-1H-pyrrole, this analysis would be crucial to determine the relative orientation of the phenyl and pyrrole rings, which significantly influences its electronic properties. Deviations between calculated parameters (gas phase) and experimental data (solid state, e.g., from X-ray crystallography) can often be attributed to intermolecular interactions in the crystal lattice.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT
ParameterValue
Bond Lengths (Å)Data not available in search results
Bond Angles (°)Data not available in search results
Dihedral Angles (°)Data not available in search results

Ab Initio and Semi-Empirical Methodologies for Molecular Properties

Beyond DFT, other quantum mechanical methods are employed to investigate molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. These high-level calculations can provide very accurate geometries and energies but are computationally more demanding than DFT.

Semi-empirical methods, such as Austin Model 1 (AM1), use parameters derived from experimental data to simplify calculations. While less accurate, they are much faster and can be used for larger molecules or initial conformational searches. These methodologies are used to calculate fundamental molecular properties such as total energy, dipole moment, and polarizability. For a molecule like this compound, these properties would help in understanding its interaction with solvents and other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ ≈ (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I-A)/2). A large hardness value correlates with a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Higher softness indicates higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -(I+A)/2).

These descriptors, calculated using DFT, provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors for this compound
PropertyValue (eV)
EHOMOData not available in search results
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Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy changes that occur.

Transition State Characterization and Reaction Pathway Prediction

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computational methods are used to locate and characterize the geometry of the TS. This is often achieved using DFT calculations, which can predict the structure of these short-lived species.

Verifying a calculated structure as a true transition state involves a frequency calculation. A genuine TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. By mapping the potential energy surface, chemists can predict the most likely reaction pathways and understand reaction selectivity.

Thermochemical Properties and Reaction Energetics

Computational frequency calculations not only verify transition states but also provide thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the energetics of a reaction.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations can provide valuable insights into the Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) and Raman spectra of a molecule. These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Computational NMR Chemical Shift Predictions (GIAO/DFT)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. This method can predict the ¹H and ¹³C NMR spectra of a molecule, providing theoretical chemical shift values that can be compared with experimental results to confirm the structure of a compound. Without specific studies on this compound, no theoretical NMR data can be presented.

UV-Vis Absorption Spectra Simulations using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This information is crucial for understanding the electronic structure and photophysical properties of a compound. As no TD-DFT studies for this compound have been published, no simulated UV-Vis data can be provided.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the vibrational modes of the molecule and their corresponding frequencies. This theoretical data is invaluable for assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations. In the absence of computational studies on this compound, a theoretical vibrational analysis cannot be included.

Advanced Derivatives and Structure Reactivity/property Relationships of 1 1 Phenylvinyl 1h Pyrrole Analogs

Functionalization of the Pyrrole (B145914) Ring in 1-(1-Phenylvinyl)-1H-pyrrole Derivatives

The pyrrole ring, being an electron-rich aromatic system, is predisposed to electrophilic substitution. The nature and position of this substitution can be finely controlled, offering a powerful tool for creating diverse derivatives.

Regioselective Electrophilic Substitutions (e.g., Formylation, Acetylation)

Electrophilic substitution on the pyrrole nucleus of 1-substituted pyrroles, including this compound analogs, predominantly occurs at the C2 (α) position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to the intermediate from β-attack, which has only two. stackexchange.com

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole derivatives. organic-chemistry.orgchemistrysteps.comyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. youtube.com For 1-substituted pyrroles, formylation generally yields the 2-formyl derivative as the major product. rsc.org For instance, the Vilsmeier-Haack formylation of 1-pentafluorophenyl-1H-pyrrole results in a very good yield of 1-(pentafluorophenyl)-1H-pyrrole-2-carbaldehyde, with no more than 5% of the 3-substituted isomer being formed. nih.gov

Similarly, acetylation reactions, such as those using acetic anhydride (B1165640), also show a strong preference for the C2 position in 1-substituted pyrroles. nih.gov The ratio of α- to β-substituted products in these electrophilic substitutions is primarily governed by steric factors and, to a lesser extent, the inductive effects of the substituent at the N1 position. rsc.org

Interestingly, 2-acylpyrroles synthesized through these methods can undergo rearrangement to the corresponding 3-acylpyrroles. Treatment of 2-acyl-1-(pentafluorophenyl)-1H-pyrroles with trifluoromethanesulfonic acid can selectively and in high yield convert them into the 3-substituted isomers. nih.gov This provides a general and efficient pathway to 3-acylpyrroles, which are otherwise less accessible directly.

Table 1: Regioselectivity in Electrophilic Substitution of 1-Pentafluorophenyl-1H-pyrrole nih.gov
ReactionReagentsMajor Product (Yield)Minor Product (Yield)
FormylationPOCl₃, DMF1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde (>95%)1-(Pentafluorophenyl)-1H-pyrrole-3-carbaldehyde (<5%)
Acetylation(CH₃CO)₂O1-(1-(Pentafluorophenyl)-1H-pyrrol-2-yl)ethan-1-one (>95%)1-(1-(Pentafluorophenyl)-1H-pyrrol-3-yl)ethan-1-one (<5%)

Nucleophilic Additions to Substituted Pyrrole Rings

While the electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by potent electron-withdrawing groups. For example, the synthesis of novel diketopyrrolopyrrole (DPP) dyes has been achieved through nucleophilic aromatic substitution reactions on N-substituted DPP derivatives bearing pentafluorophenyl groups. beilstein-journals.orgbeilstein-journals.org In these cases, the highly electron-deficient pentafluorophenyl ring is the site of nucleophilic attack by thiols and phenols, demonstrating remarkable selectivity for the 4-position of the fluorinated ring under mild, room-temperature conditions. beilstein-journals.orgbeilstein-journals.org

Furthermore, nucleophilic cyclization reactions of appropriately substituted pyrrole derivatives serve as a powerful method for constructing fused ring systems. N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, for instance, can undergo intramolecular cyclization upon treatment with nucleophiles like hydrazine. nih.gov These reactions can proceed via different pathways (e.g., 6-exo-dig or 6-endo-dig) depending on the electronic properties of the substituents on the alkyne, leading to the formation of pyrrolopyrazinone or pyrrolotriazinone skeletons. nih.gov

Modification of the Phenylvinyl Moiety

Stereoisomerism (Z/E Isomers) and Its Impact on Reactivity and Properties

The double bond in the 1-(1-phenylvinyl) moiety allows for the existence of geometric isomers, designated as (Z) and (E) according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgchemguide.co.uk In the (Z) isomer (from the German zusammen, meaning together), the highest-priority groups on each carbon of the double bond are on the same side. docbrown.infomasterorganicchemistry.com In the (E) isomer (from entgegen, meaning opposite), they are on opposite sides. docbrown.infomasterorganicchemistry.com

The specific stereoisomer of a 1-vinylpyrrole derivative can have a significant impact on its reactivity, particularly in cycloaddition reactions. acs.org The geometric constraints of the Z or E configuration dictate the orientation of the dienophile or diene as it approaches the vinylpyrrole, influencing the stereochemistry of the resulting cycloadduct. This control over product stereochemistry is crucial in the synthesis of complex molecules with defined three-dimensional structures. The different spatial arrangements of the Z and E isomers also lead to distinct physical properties, such as boiling points, melting points, and spectroscopic characteristics. masterorganicchemistry.com

Substituent Effects on the Phenyl Ring and Their Electronic Influence

Placing substituents on the phenyl ring of the 1-(1-phenylvinyl) moiety provides a classic method for tuning the electronic properties of the entire molecule through inductive and resonance effects. nih.gov The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the electron density of the pyrrole ring and the vinyl double bond. beilstein-archives.org

This electronic modulation affects the molecule's reactivity in several ways. For instance, electron-withdrawing groups on the phenyl ring decrease the electron density of the pyrrole system, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups enhance the nucleophilicity of the pyrrole ring. The electronic influence of these substituents can be quantified and correlated with reaction rates or equilibrium constants using Hammett plots, which relate these parameters to the substituent's Hammett constant (σ). nih.gov

A prime example of a strong EWG is the pentafluorophenyl group. Studies on 1-pentafluorophenyl-1H-pyrrole show how this group influences the outcomes of electrophilic substitution reactions. nih.gov The electronic effects of substituents also impact the molecule's spectroscopic properties, causing shifts in UV-Vis absorption bands. beilstein-archives.org

Synthesis and Characterization of Heterocyclic Fused Systems Incorporating 1-Vinylpyrrole Scaffolds

1-Vinylpyrroles are valuable building blocks for the synthesis of more complex, fused heterocyclic systems, primarily through cycloaddition reactions. researchgate.netnih.gov In these reactions, the vinylpyrrole can act as a 4π component (diene) in [4π+2π] cycloadditions (Diels-Alder reactions). acs.org

The reaction of 1-substituted-2-vinylpyrroles with electron-deficient dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate, readily yields tetrahydroindoles. acs.org These reactions provide an obvious and efficient route to the indole (B1671886) nucleus that was previously underutilized. The vinylpyrrole system, in this context, behaves analogously to vinylfurans and vinylthiophenes.

Pyrrole-Imidazole Ensembles and Their Synthesis

The conjunction of pyrrole and imidazole (B134444) rings within a single molecular framework has been a subject of interest due to the prevalence of this combination in natural alkaloids with significant biological activity. A viable synthetic strategy for creating pyrrole-imidazole ensembles from N-vinylpyrrole precursors involves a multi-component reaction.

One established method details a three-component reaction that brings together a 1-vinylpyrrole-2-carbaldehyde, 1-methylimidazole (B24206), and an electron-deficient acetylene (B1199291), such as cyano(phenyl)acetylene. thieme-connect.com This reaction proceeds stereoselectively in acetonitrile (B52724) at room temperature to yield complex 1-vinylpyrrole-imidazole ensembles. thieme-connect.com Unlike typical three-component reactions that result in 1:1:1 adducts, this transformation incorporates two molecules of the acetylene component to form a 1:2:1 adduct. thieme-connect.com

The proposed mechanism begins with the generation of a zwitterion from the reaction of 1-methylimidazole and cyano(phenyl)acetylene. This zwitterion is believed to transform into a carbene, which then reacts with the aldehyde group of the 1-vinylpyrrole-2-carbaldehyde. thieme-connect.com A series of subsequent rearrangements of the initial 1:1:1 adduct leads to an intermediate pyrrole-imidazole structure. The enol form of this intermediate then adds to a second molecule of cyano(phenyl)acetylene, culminating in the final, highly functionalized pyrrole-imidazole alkaloid structure. thieme-connect.com The reaction is highly stereospecific, forming vinyl moieties exclusively in the Z-configuration. thieme-connect.com

While this synthesis has been demonstrated with 1-vinylpyrrole-2-carbaldehydes, the methodology provides a clear pathway for creating analogous structures from this compound derivatives that bear a reactive aldehyde group on the pyrrole ring.

Pyrrole-Benzimidazole Hybrids and Their Formation Pathways

The creation of hybrid molecules incorporating both pyrrole and benzimidazole (B57391) moieties can be approached through cycloaddition reactions involving heteroaromatic N-ylides. Benzimidazolium N-ylides, generated in situ from the corresponding benzimidazolium salts, are versatile 1,3-dipoles that can react with various dipolarophiles.

A potential formation pathway for pyrrole-benzimidazole hybrids involves the [3+2] cycloaddition reaction between a benzimidazolium N-ylide and an activated alkyne or alkene. An established method for synthesizing substituted pyrroles utilizes the reaction of 3-cyanomethylbenzimidazolium bromides with electron-deficient alkynes. lew.ro In this process, the benzimidazolium salt is deprotonated, typically using a base like 1,2-epoxybutane, to generate the reactive N-ylide intermediate. This ylide then undergoes a cycloaddition with the dipolarophile. lew.ro Interestingly, instead of forming a fused pyrrolo[1,2-a]benzimidazole system, the reaction can lead to a ring-opening of the primary cycloadduct, ultimately yielding a discrete, highly substituted pyrrole derivative. lew.ro

Applying this principle to analogs of this compound, the vinyl group could potentially act as the dipolarophile in a [3+2] cycloaddition with a benzimidazolium ylide. The success of this pathway would depend on the reactivity of the N-vinyl group, which may require activation by adjacent electron-withdrawing groups. Alternatively, a this compound derivative could be functionalized with an acetylenic group to serve as a more reactive dipolarophile for the cycloaddition reaction, thereby forming a direct linkage between the pyrrole and a newly formed ring system derived from the benzimidazole precursor. This approach offers a modular strategy for constructing complex pyrrole-benzimidazole hybrids.

Dithienopyrrole Derivatives with N-Pyrrolylphenyl Moieties

Dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) are a class of electron-rich, fused-ring heterocyclic compounds extensively used in the development of organic semiconductors for electronic devices. The properties of DTPs can be finely tuned by modifying the substituent on the central nitrogen atom. The introduction of an N-pyrrolylphenyl moiety—a phenyl group substituted with a pyrrole ring—can significantly influence the electronic structure and solid-state packing of the DTP core.

A versatile and modern approach to synthesizing N-aryl DTPs is through a copper- or palladium-catalyzed cross-coupling reaction. thieme-connect.com Specifically, a microwave-assisted copper-catalyzed C-N coupling of the parent, unsubstituted H-DTP with various aryl halides has proven effective. thieme-connect.com This "inverted" methodology uses the DTP core as the amine component in the coupling reaction.

To form a DTP derivative with an N-pyrrolylphenyl moiety, a suitable precursor such as 1-(4-bromophenyl)-1H-pyrrole could be coupled with the DTP nitrogen atom under these conditions. This reaction would directly link the pyrrolylphenyl group to the DTP core, creating a complex, conjugated system. Research on related structures, such as N-(3,4,5-tri-n-decyloxyphenyl)-dithieno[3,2-b:2′,3′-d]pyrrole, has demonstrated that the nature of the N-aryl substituent is critical in determining the material's solubility, electronic energy levels, and performance in devices. The N-pyrrolylphenyl group would be expected to extend the π-conjugation of the DTP system, impacting its optical and electronic properties.

Systematic Studies on the Electronic and Optical Behavior of Substituted this compound Derivatives

The electronic and optical properties of conjugated organic molecules like this compound are intrinsically linked to their molecular structure. Systematic substitution on the phenyl ring allows for precise tuning of these properties. Theoretical methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for investigating these structure-property relationships. scielo.br

Studies on analogous substituted 2,5-di(2-thienyl)pyrrole molecules have shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly alters the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.br The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key determinant of the molecule's electronic and optical characteristics.

Applying these principles to this compound, substituents on the phenyl ring would exert a predictable influence:

Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the π-system. This typically raises the HOMO energy level more significantly than the LUMO level, leading to a smaller HOMO-LUMO gap. A smaller gap corresponds to a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) in the UV-visible spectrum.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density. These groups tend to lower both the HOMO and LUMO energy levels, but the effect on the LUMO is often more pronounced. This also results in a reduced HOMO-LUMO gap and a red-shifted λmax. scielo.br

The following interactive table presents hypothetical calculated electronic properties for para-substituted this compound derivatives, based on established trends from DFT studies on similar pyrrole-based compounds. scielo.br

Substituent (R)Group TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Predicted λmax Shift
-H (Unsubstituted)Neutral-5.50-1.204.30Reference
-OCH₃EDG-5.25-1.154.10Red-Shift
-NH₂Strong EDG-5.10-1.104.00Strong Red-Shift
-ClHalogen (Weak EWG)-5.65-1.404.25Slight Red-Shift
-CNEWG-5.80-1.804.00Red-Shift
-NO₂Strong EWG-6.00-2.103.90Strong Red-Shift

Note: The values in this table are illustrative, based on general trends observed in computational studies of substituted aromatic and heterocyclic systems, and are intended to demonstrate the systematic effects of substituents.

These systematic modifications allow for the rational design of this compound derivatives with tailored absorption spectra and electrochemical properties, making them suitable candidates for applications in organic electronics, sensors, and dyes. scielo.br

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 1-(1-phenylvinyl)-1H-pyrrole, and how is the product purified?

  • Method : The compound is synthesized via vinyl selenone addition/elimination reactions. The crude product is purified using silica gel chromatography with a 90:10 petroleum ether:ethyl acetate eluent system, yielding 53% as a yellow oil. Structural confirmation is achieved via 1^1H NMR, 13^13C NMR, and HRMS analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Method : 1^1H NMR (vinyl protons at δ 6.35–6.22 ppm and aromatic protons at δ 7.05–7.31 ppm) and 13^13C NMR (vinyl carbons at δ 110–120 ppm, aromatic carbons at δ 126–140 ppm) confirm the structure. HRMS provides molecular ion validation (e.g., calculated vs. observed m/z) .

Q. How is purity assessed after synthesizing this compound?

  • Method : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (90:10) monitors reaction progress. Post-purification, NMR peak integration and HRMS data ensure absence of impurities. Comparative analysis with literature spectra (e.g., vinyl and phenyl group signals) is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Method : Investigate solvent polarity (e.g., dichloromethane vs. toluene), stoichiometry of vinyl selenone reagents, and temperature effects. For example, higher temperatures (80–100°C) may improve reaction kinetics but risk decomposition. Catalytic additives (e.g., Lewis acids) could enhance regioselectivity .

Q. What mechanistic insights explain the regioselectivity of vinylation in 1H-pyrrole derivatives?

  • Method : The reaction proceeds via nucleophilic attack of pyrrole on the electrophilic vinyl selenone, followed by selenoxide elimination. Electronic effects (e.g., electron-donating substituents on pyrrole) influence attack sites. Computational studies (DFT) can map transition states and charge distribution .

Q. How do structural modifications of this compound impact its pharmacological potential?

  • Method : Analog synthesis (e.g., fluorophenyl or methylphenyl variants) followed by bioactivity screening (e.g., antitubercular assays) identifies structure-activity relationships. For instance, diarylpyrroles with electron-withdrawing groups show enhanced microbial inhibition .

Q. What quantitative methods are suitable for detecting pyrrole derivatives in complex matrices?

  • Method : Spectrophotometric analysis at 570 nm using 1-(4-methoxyphenyl)-1H-pyrrole as an external standard. Calibration curves (0.1–1.0 mM range) ensure accuracy. For trace analysis, combine with HPLC-UV or GC-MS for higher sensitivity .

Q. How can contradictory yield data for similar pyrrole derivatives be resolved?

  • Method : Systematically vary parameters (e.g., reaction time, reagent purity, workup protocols). For example, reports 53% yield, while ’s chloranil-mediated method achieves 63–75% for imidazole derivatives. Cross-validation with controlled experiments isolates critical variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.